molecular formula C10H13FO2 B13677151 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B13677151
M. Wt: 184.21 g/mol
InChI Key: ACBDIZCXEAZBJH-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where a fluorine atom is substituted at the para position and an ethyl group with a methoxymethoxy substituent is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene typically involves multiple steps. One common method starts with the fluorination of a benzene derivative. The process may involve:

    Alkylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxybenzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler benzene derivatives without the methoxymethoxy group.

Scientific Research Applications

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethyl and methoxymethoxy groups.

    4-Fluoroanisole: Contains a fluorine and methoxy group but no ethyl group.

    1-Fluoro-2,4-dinitrobenzene: Contains additional nitro groups, making it more reactive.

Uniqueness

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the combination of the fluorine atom and the methoxymethoxyethyl group. This combination imparts specific reactivity and properties that are not found in simpler derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-4-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C10H13FO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3

InChI Key

ACBDIZCXEAZBJH-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=C(C=C1)F

Origin of Product

United States

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